molecular formula C10H12F3N3O B2931115 N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2310013-46-6

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2931115
CAS No.: 2310013-46-6
M. Wt: 247.221
InChI Key: KMLRVKWGQHNCEN-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 2310013-46-6) is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 10 H 12 F 3 N 3 O and a molecular weight of 247.22 g/mol . Its structure incorporates a pyrimidine core, a potent trifluoromethyl group, and a tetrahydropyran (oxan-4-yl) substituent, a combination designed to balance lipophilicity and solubility, making it a valuable scaffold for drug discovery . While specific biological data for this compound is not publicly available, its structural architecture is highly relevant for investigating novel therapeutic targets. Pyrimidine derivatives are extensively studied for their ability to interact with a wide range of enzymes and receptors . The presence of the trifluoromethyl group is a common strategy in lead optimization to enhance metabolic stability and membrane permeability . Compounds with similar structural motifs, such as N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, have been identified as potent agonists for targets like the GPR119 receptor, indicating potential applications in metabolic disease research . Furthermore, novel molecular targets like the Trace Amine-Associated Receptor 1 (TAAR1) are of high interest in the development of new therapies for neuropsychiatric conditions, highlighting the broader context in which this chemotype is investigated . This product is supplied with high-quality standards and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-5-9(15-6-14-8)16-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLRVKWGQHNCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxan-4-yl group may contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 4-Amino Core Structure logP* Solubility (mg/mL)* Key Applications References
N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Oxan-4-yl Pyrimidine 2.8 0.12 Kinase inhibition, CNS
N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Piperidin-4-yl Pyrimidine 3.1 0.08 GPR119 agonism
N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine Isopropyl Pyrimidine 2.5 0.20 Chemical intermediate
5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine Benzyl-oxadiazole Pyrimidine 4.0 0.05 Pesticidal activity
1-[4-[2-(3,3-Difluoropyrrolidin-1-yl)-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]ethanone Piperidinyl-acetyl Pyrimidine 3.5 0.10 MAP3K12 inhibition (Ki = 33 nM)

*Predicted values using computational tools (e.g., ChemAxon).

Kinase Inhibition

  • N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine : Demonstrated inhibitory activity against mitogen-activated protein kinase kinase kinase 12 (MAP3K12) with an IC₅₀ of 440 nM. The oxan-4-yl group enhances binding via hydrogen bonding with the kinase’s catalytic domain .
  • Piperidin-4-yl analogue : Shows stronger GPR119 agonism (EC₅₀ < 10 nM) due to the basic piperidine nitrogen, which improves membrane permeability and receptor interaction .

Pesticidal Activity

  • Benzyl-oxadiazole derivatives (e.g., U7, U8) : Exhibit broad-spectrum insecticidal activity (LC₅₀ = 3.14–4.22 mg/L against Mythimna separata) by targeting acetylcholinesterase (AChE). The oxadiazole moiety enhances electron-withdrawing effects, improving target binding .

Solubility and CNS Penetration

  • The oxan-4-yl substituent in N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine improves aqueous solubility (0.12 mg/mL) compared to the piperidin-4-yl analogue (0.08 mg/mL), making it more suitable for oral formulations .
  • The isopropyl analogue, while highly soluble (0.20 mg/mL), lacks significant biological activity due to reduced steric bulk and hydrogen-bonding capacity .

Toxicity and Metabolic Stability

  • The trifluoromethyl group in all analogues reduces oxidative metabolism, prolonging half-life. However, the oxan-4-yl derivative shows lower CYP3A4 inhibition (IC₅₀ > 50 μM) compared to the piperidin-4-yl analogue (IC₅₀ = 10 μM), suggesting a safer profile .
  • Isopropyl and benzyl-oxadiazole derivatives exhibit higher hepatic clearance in vitro, limiting their in vivo utility .

Biological Activity

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is characterized by:

  • Molecular Formula : C10H10F3N3O
  • Structural Features :
    • A pyrimidine ring substituted with a trifluoromethyl group at the 6-position.
    • An oxan-4-yl moiety , which contributes to its pharmacological properties.

The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with biological targets.

The biological activity of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine primarily involves its role as an inhibitor of specific protein interactions. Notably, it has shown potential in targeting the menin-mixed lineage leukemia (MLL) interaction, which is significant in certain cancers. This interaction is crucial for the regulation of gene expression involved in cell proliferation and differentiation.

Target Interactions

Research indicates that this compound interacts with several biological targets, including:

  • Enzymes involved in cancer pathways.
  • Proteins associated with cellular signaling.

Further studies are necessary to fully elucidate its mechanism and identify additional targets .

In Vitro Studies

In vitro studies have demonstrated that N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in leukemia cells through specific signaling pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals that:

Compound NameStructural FeaturesBiological Activity
2-(oxan-4-yl)pyrimidin-4-amineLacks trifluoromethyl groupModerate activity
6-(trifluoromethyl)pyrimidin-4-amineLacks oxan-4-yl groupLimited specificity

The unique combination of both oxan and trifluoromethyl groups in N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine provides distinct advantages in terms of binding affinity and specificity for its targets compared to these analogs.

Applications in Drug Development

N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is being explored for multiple applications, including:

  • Cancer Therapy : As a potential therapeutic agent targeting specific oncogenic pathways.
  • Enzyme Inhibition : Investigated for its ability to inhibit enzymes involved in tumor growth.
  • Pharmaceutical Research : Used as a building block in the synthesis of more complex pharmacologically active compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine and related pyrimidine derivatives?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by refluxing intermediates (e.g., chloromethyl pyrimidines) with amines in chloroform, followed by purification via silica gel chromatography using CHCl₃ as an eluent . Key steps include optimizing reaction time (e.g., 5 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of pyrimidine to amine). Yield improvements (up to ~79%) are achieved through crystallization from methanol .

Q. How is X-ray crystallography applied to resolve structural conformations of trifluoromethyl-pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine dihedral angles between aromatic rings, which influence molecular packing and reactivity. For example, in related compounds, dihedral angles between pyrimidine and phenyl rings range from 5.3° to 79.7°, indicating variable coplanarity . Software like SHELXL refines anisotropic displacement parameters (ADPs) and handles disordered groups (e.g., CF₃ moieties split across two positions with occupancy factors of 0.853 and 0.147) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ 6.8–7.8 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks with <1 ppm error) .
  • IR Spectroscopy : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data (e.g., disordered CF₃ groups) be resolved during refinement?

  • Methodological Answer :

  • Use PART commands in SHELXL to model split positions for disordered atoms .
  • Apply ISOR restraints to anisotropic displacement parameters (ADPs) for low-occupancy atoms (e.g., minor CF₃ conformers) to prevent overfitting .
  • Validate using residual density maps (e.g., Δρ < 0.3 eÅ⁻³) .

Q. What strategies improve synthetic yields of N-(oxan-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine under scaled-up conditions?

  • Methodological Answer :

  • Solvent Optimization : Replace chloroform with DMF or THF to enhance solubility of bulky intermediates .
  • Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to attach oxane rings .
  • Flow Chemistry : Use continuous flow reactors to reduce reaction time and improve reproducibility .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

  • Methodological Answer :

  • N–H⋯N Hydrogen Bonds : Stabilize dimer formation (e.g., bond lengths ~2.8–3.0 Å, angles ~160–170°) .
  • C–H⋯π Interactions : Contribute to layered packing, observed in crystal structures with centroid distances of 3.5–3.7 Å .
  • Torsion Angle Analysis : Dihedral angles >70° between pyrimidine and CF₃-phenyl groups suggest steric hindrance limiting π-π stacking .

Q. What computational approaches are used to predict biological target interactions for trifluoromethyl-pyrimidine derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes like acetylcholinesterase (AChE) using AutoDock Vina. For example, derivatives with 5-(trifluoromethyl) groups show docking scores comparable to flufenerim (ΔG ~-9 kcal/mol) .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C4 of pyrimidine) prone to nucleophilic attack .

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